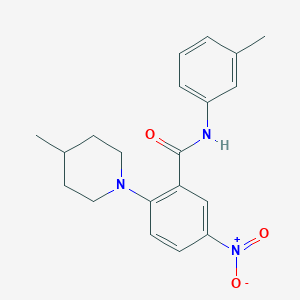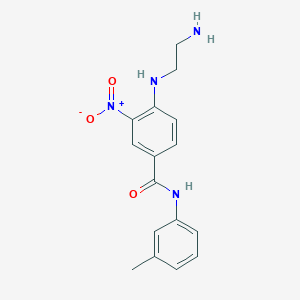![molecular formula C18H25FN2O2 B4089745 N,N-diethyl-N'-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine](/img/structure/B4089745.png)
N,N-diethyl-N'-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine
Overview
Description
N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine is a complex organic compound with a unique structure that combines a furan ring, a fluorinated aromatic ring, and a diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethane-1,2-diamine backbone, followed by the introduction of the 3-fluoro-4-methoxyphenylmethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and the fluorinated aromatic ring contribute to its binding affinity and specificity, while the diamine moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N’-[(3-chloro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine
- N,N-diethyl-N’-[(3-fluoro-4-hydroxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine
- N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(thiophene-2-yl)ethane-1,2-diamine
Uniqueness
N,N-diethyl-N’-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine is unique due to the combination of its structural features, such as the furan ring and the fluorinated aromatic ring
Properties
IUPAC Name |
N,N-diethyl-N'-[(3-fluoro-4-methoxyphenyl)methyl]-1-(furan-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-21(5-2)16(18-7-6-10-23-18)13-20-12-14-8-9-17(22-3)15(19)11-14/h6-11,16,20H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIRBQFGBLNNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNCC1=CC(=C(C=C1)OC)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4089665.png)


![N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4089685.png)
![4-[4-(cyanomethoxy)-3-ethoxy-5-iodophenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4089694.png)
![5-bromo-N-[2-(tert-butylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B4089702.png)
![ethyl 2,6-dimethyl-5-[(4-morpholinylcarbonyl)amino]nicotinate](/img/structure/B4089707.png)
![5-[benzenesulfonyl(methyl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4089714.png)
![2-(1-adamantyl)-N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4089724.png)
![1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B4089742.png)
![4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4089752.png)

![5-methyl-N-(2-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4089767.png)
![2-{4-[1-(5-methoxy-2-furoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B4089775.png)
